[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate
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Overview
Description
[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinazoline core, which is a bicyclic structure containing nitrogen atoms, and a thiocyanate group, which is a functional group consisting of sulfur, carbon, and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate typically involves the condensation of 2-aminobenzamide with an aldehyde or ketone to form the quinazoline core . This reaction is often catalyzed by a Lewis acid, such as boron trifluoride, in an ethanol solvent under reflux conditions . The thiocyanate group is then introduced through a nucleophilic substitution reaction using thiocyanate salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of heterogeneous catalysts can facilitate the separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of [(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes and inhibit their activity, while the thiocyanate group can interact with cellular components to induce oxidative stress. These interactions can lead to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Contain a sulfur and nitrogen atom in a five-membered ring.
Imidazoles: Contain two nitrogen atoms in a five-membered ring.
Uniqueness
[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate is unique due to its combination of a quinazoline core and a thiocyanate group. This structure provides a distinct set of chemical properties and reactivity patterns that differentiate it from other similar compounds .
Properties
CAS No. |
105571-31-1 |
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Molecular Formula |
C11H11N3S2 |
Molecular Weight |
249.4 g/mol |
IUPAC Name |
(3-methyl-4H-quinazolin-2-yl)sulfanylmethyl thiocyanate |
InChI |
InChI=1S/C11H11N3S2/c1-14-6-9-4-2-3-5-10(9)13-11(14)16-8-15-7-12/h2-5H,6,8H2,1H3 |
InChI Key |
FNLPTLRMOKYZAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=CC=CC=C2N=C1SCSC#N |
Origin of Product |
United States |
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